4-Chloro-3-methoxypyridine-2-carboxylic acid
Overview
Description
4-Chloro-3-methoxypyridine-2-carboxylic acid is an organic compound with the molecular formula C7H6ClNO3. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the fourth position, a methoxy group at the third position, and a carboxylic acid group at the second position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methoxypyridine-2-carboxylic acid typically involves the chlorination of 3-methoxypyridine-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{3-Methoxypyridine-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-chloro-3-hydroxypyridine-2-carboxylic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Substitution: Formation of 4-azido-3-methoxypyridine-2-carboxylic acid or 4-thiocyanato-3-methoxypyridine-2-carboxylic acid.
Oxidation: Formation of 4-chloro-3-hydroxypyridine-2-carboxylic acid.
Reduction: Formation of 4-chloro-3-methoxypyridine-2-methanol.
Scientific Research Applications
4-Chloro-3-methoxypyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the chlorine and methoxy groups enhances its binding affinity and specificity towards these targets. Additionally, the carboxylic acid group can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the enzyme-inhibitor complex .
Comparison with Similar Compounds
- 4-Chloro-2-methoxypyridine-3-carboxylic acid
- 4-Chloro-3-hydroxypyridine-2-carboxylic acid
- 3-Methoxypyridine-2-carboxylic acid
Comparison: 4-Chloro-3-methoxypyridine-2-carboxylic acid is unique due to the specific positioning of the chlorine and methoxy groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, such as enhanced reactivity in substitution reactions and increased binding affinity to biological targets. Compared to its analogs, it offers a balance of reactivity and stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
4-chloro-3-methoxypyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-6-4(8)2-3-9-5(6)7(10)11/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIXILRILGXVGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628934 | |
Record name | 4-Chloro-3-methoxypyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170621-86-0 | |
Record name | 4-Chloro-3-methoxy-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170621-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-methoxypyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-methoxypyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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